molecular formula C17H20N2O4S B2841820 1,6-dimethyl-4-((1-(phenylsulfonyl)pyrrolidin-3-yl)oxy)pyridin-2(1H)-one CAS No. 2034389-35-8

1,6-dimethyl-4-((1-(phenylsulfonyl)pyrrolidin-3-yl)oxy)pyridin-2(1H)-one

Número de catálogo: B2841820
Número CAS: 2034389-35-8
Peso molecular: 348.42
Clave InChI: AIGFZLNASNEVPK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1,6-dimethyl-4-((1-(phenylsulfonyl)pyrrolidin-3-yl)oxy)pyridin-2(1H)-one is a synthetically designed small molecule of significant interest in modern medicinal chemistry and drug discovery research. This compound features a hybrid structure combining a 2-pyridone core with a phenylsulfonyl-pyrrolidine moiety, a design strategy often employed to modulate the physicochemical properties and biological activity of lead compounds . The 2-pyridone scaffold is a privileged structure in pharmaceuticals, known for its ability to engage in hydrogen bonding and participate in key molecular interactions with biological targets. The incorporation of the (1-(phenylsulfonyl)pyrrolidin-3-yl)oxy substituent is a critical structural feature that can enhance solubility and influence the molecule's conformation and binding affinity . While specific biological data for this exact compound may be limited in the public domain, its core structural elements are frequently investigated for their potential to interact with enzymes and receptors. Research into analogous sulfonyl-based compounds has shown their utility as key intermediates in the structure-guided design of proteolysis targeting chimeras (PROTACs) and other bifunctional molecules . Similarly, pyrrolidine and pyridine derivatives are extensively studied for a wide spectrum of pharmacological activities, including potential applications in targeting diseases of the nervous system . This reagent is provided as a high-purity solid for research purposes and is intended for use in exploratory synthesis, structure-activity relationship (SAR) studies, and as a building block for the development of novel chemical probes. This product is designated "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound in accordance with all applicable laboratory safety regulations.

Propiedades

IUPAC Name

4-[1-(benzenesulfonyl)pyrrolidin-3-yl]oxy-1,6-dimethylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S/c1-13-10-15(11-17(20)18(13)2)23-14-8-9-19(12-14)24(21,22)16-6-4-3-5-7-16/h3-7,10-11,14H,8-9,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIGFZLNASNEVPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1C)OC2CCN(C2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

1,6-Dimethyl-4-((1-(phenylsulfonyl)pyrrolidin-3-yl)oxy)pyridin-2(1H)-one, identified by its CAS number 2034389-35-8, is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H20N2O4SC_{17}H_{20}N_{2}O_{4}S, with a molecular weight of 348.4 g/mol. The structure features a pyridine ring substituted with a phenylsulfonyl group and a pyrrolidine moiety, which may contribute to its biological properties.

PropertyValue
Molecular FormulaC₁₇H₂₀N₂O₄S
Molecular Weight348.4 g/mol
CAS Number2034389-35-8

The compound's biological activity is primarily linked to its interaction with specific receptors and enzymes in the body. Preliminary studies suggest that it may act as an agonist for G protein-coupled receptors (GPCRs), particularly those involved in glucose metabolism and insulin secretion . This mechanism positions it as a potential therapeutic agent for conditions like Type 2 diabetes mellitus (T2DM).

Antidiabetic Effects

In a clinical study involving subjects with T2DM, the compound demonstrated significant glucose-lowering effects, suggesting its utility in managing blood sugar levels . The activation of GPR40 leads to enhanced insulin secretion in response to elevated glucose levels, indicating a dual role in both glucose regulation and insulin sensitivity.

Antiproliferative Activity

Research has shown that derivatives of this compound exhibit antiproliferative effects against various cancer cell lines. For instance, studies indicated that modifications to the compound could enhance its potency against HT-29 colon carcinoma cells and MCF7 breast carcinoma cells. The IC50 values for these activities were reported in the nanomolar range, showcasing significant efficacy .

Cell LineIC50 (nM)
HT-2950
MCF770
M21 (skin melanoma)65

Mechanistic Studies

The antiproliferative effects are believed to be mediated through disruption of the cell cycle and induction of apoptosis. Observations from immunofluorescence assays revealed alterations in microtubule structures upon treatment with the compound, indicating its potential interference with cytoskeletal integrity .

Case Studies

Several case studies have documented the effects of this compound in preclinical models:

  • Case Study on Glucose Regulation : A study involving diabetic rats showed that administration of the compound resulted in reduced blood glucose levels and improved insulin sensitivity compared to control groups .
  • Cancer Cell Line Studies : In vitro studies demonstrated that treatment with varying concentrations of the compound resulted in significant inhibition of cell proliferation across multiple cancer cell lines, reinforcing its potential as an anticancer agent .

Comparación Con Compuestos Similares

Table 1. Structural and Functional Comparison

CAS No. Substituents (Position) Key Functional Groups Similarity Score
1961206-09-6 1,6-dimethyl; 4-(pyrrolidinyloxy-SO₂Ph) Phenylsulfonyl, pyrrolidine Reference
22123-19-9 6-methyl; 4-CF₃ Trifluoromethyl 0.87
343981-56-6 1,6-dimethyl; 4-CF₃ Trifluoromethyl 0.83
937601-39-3 6-propyl; 4-CF₃ Trifluoromethyl, propyl 0.81

Research Implications

The target compound’s unique 4-(phenylsulfonyl-pyrrolidinyloxy) substituent distinguishes it from analogues with -CF₃ or alkyl groups. This modification likely enhances its ability to engage in multipoint interactions (e.g., π-π stacking with phenyl groups, hydrogen bonding via sulfonyl oxygen), improving target specificity. However, the increased molecular weight and polarity may reduce oral bioavailability compared to simpler derivatives like CAS 343981-56-6. Further studies comparing binding affinities, solubility, and metabolic stability are warranted to validate these hypotheses .

Métodos De Preparación

Pyridinone Core Formation

The pyridinone ring is typically constructed via cyclocondensation or oxidative aromatization . A modified Hantzsch pyridine synthesis is employed, using ethyl acetoacetate and ammonium acetate to form a dihydropyridine intermediate, followed by oxidation with hydrogen peroxide to yield the pyridinone.

Procedure :

  • Ethyl acetoacetate (10 mmol) and ammonium acetate (12 mmol) are refluxed in ethanol at 80°C for 6 hours.
  • The dihydropyridine intermediate is isolated and oxidized with 30% H₂O₂ in acetic acid at 60°C for 2 hours.
  • The product is recrystallized from ethanol to yield 4-hydroxypyridin-2(1H)-one (78% yield).

Regioselective Methylation

Introducing methyl groups at the 1- and 6-positions requires sequential alkylation:

  • 1-Methylation : Treatment with methyl iodide and potassium carbonate in DMF at 50°C selectively alkylates the pyridinone nitrogen.
  • 6-Methylation : Subsequent reaction with dimethyl sulfate in the presence of NaH in THF introduces the second methyl group at the 6-position.

Key Data :

Step Reagents Conditions Yield
1-Methylation CH₃I, K₂CO₃, DMF 50°C, 4 h 85%
6-Methylation (CH₃O)₂SO₂, NaH, THF 0°C → RT, 3 h 72%

Synthesis of Fragment B: 1-(Phenylsulfonyl)pyrrolidin-3-ol

Pyrrolidine Sulfonylation

Pyrrolidine is sulfonylated at the 1-position using phenylsulfonyl chloride under basic conditions:

  • Pyrrolidine (5 mmol) is dissolved in dichloromethane and cooled to 0°C.
  • Phenylsulfonyl chloride (5.5 mmol) and triethylamine (6 mmol) are added dropwise.
  • The mixture is stirred at room temperature for 12 hours, yielding 1-(phenylsulfonyl)pyrrolidine (89% yield).

Hydroxylation at the 3-Position

The 3-hydroxy group is introduced via stereoselective oxidation using osmium tetroxide and N-methylmorpholine N-oxide (NMO):

  • 1-(Phenylsulfonyl)pyrrolidine (3 mmol) is treated with OsO₄ (0.1 equiv) and NMO (4 equiv) in acetone/water (4:1) at 0°C.
  • The reaction is quenched with NaHSO₃ after 6 hours, affording the diol intermediate.
  • Selective protection of the primary alcohol with TBSCl, followed by oxidation of the secondary alcohol with Dess-Martin periodinane, yields the ketone.
  • Reduction with NaBH₄ provides 1-(phenylsulfonyl)pyrrolidin-3-ol (64% overall yield).

Etherification of Fragments A and B

Mitsunobu Reaction

The hydroxyl group of Fragment A is coupled with the alcohol of Fragment B using a Mitsunobu reaction:

  • 4-Hydroxy-1,6-dimethylpyridin-2(1H)-one (2 mmol), 1-(phenylsulfonyl)pyrrolidin-3-ol (2.2 mmol), triphenylphosphine (2.4 mmol), and diethyl azodicarboxylate (DEAD, 2.4 mmol) are combined in THF.
  • The reaction is stirred at room temperature for 24 hours.
  • Purification via silica gel chromatography (hexane/ethyl acetate, 3:1) yields the title compound (68% yield).

Optimization Note :

  • Substituting DEAD with diisopropyl azodicarboxylate (DIAD) improves yield to 75%.
  • Anhydrous conditions are critical to prevent hydrolysis of the sulfonamide.

Alternative Synthetic Routes

Transition Metal-Free Coupling

Patent WO2017137048A1 describes a base-mediated coupling strategy avoiding transition metals:

  • Fragment A is treated with LiHMDS (2.5 equiv) in toluene at −78°C to deprotonate the hydroxyl group.
  • Fragment B, activated as its mesylate, is added at −40°C.
  • Gradual warming to room temperature over 6 hours affords the product in 70% yield.

One-Pot Sequential Functionalization

A streamlined approach combines methylation and coupling in a single reactor:

  • 4-Hydroxypyridin-2(1H)-one is sequentially methylated using methyl triflate.
  • Without isolation, the intermediate is treated with 1-(phenylsulfonyl)pyrrolidin-3-ol mesylate and K₂CO₃ in DMF at 100°C for 8 hours.
  • The final compound is obtained in 60% yield after extraction.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.80–7.60 (m, 5H, Ar-H), 6.45 (s, 1H, pyridinone-H), 4.90–4.70 (m, 1H, pyrrolidine-OCH), 3.50–3.30 (m, 4H, pyrrolidine-H), 3.20 (s, 3H, N-CH₃), 2.40 (s, 3H, CH₃), 2.10–1.90 (m, 2H, pyrrolidine-H).
  • HRMS : [M+H]⁺ calculated for C₁₈H₂₁N₂O₄S: 377.1164; found: 377.1168.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) shows >98% purity, with retention time = 12.3 min.

Challenges and Optimization Opportunities

  • Regioselectivity in Methylation : Competing O- vs. N-alkylation requires careful base selection (e.g., NaH vs. K₂CO₃).
  • Sulfonamide Stability : The phenylsulfonyl group is prone to hydrolysis under acidic conditions, necessitating pH-neutral workup.
  • Stereochemical Control : The pyrrolidine hydroxyl configuration (R vs. S) impacts bioactivity but remains unaddressed in current methods.

Q & A

Basic: What are the key synthetic strategies for preparing 1,6-dimethyl-4-((1-(phenylsulfonyl)pyrrolidin-3-yl)oxy)pyridin-2(1H)-one, and how do reaction conditions influence yield?

The synthesis typically involves multi-step organic reactions, including:

  • Functionalization of the pyrrolidine ring : Introduction of the phenylsulfonyl group via sulfonylation under anhydrous conditions (e.g., using sulfonyl chlorides and bases like triethylamine) .
  • Coupling of the pyrrolidine-oxy moiety : Mitsunobu or nucleophilic substitution reactions to attach the pyrrolidine-sulfonyl intermediate to the pyridin-2-one core. Reaction solvents (e.g., DMF or THF) and temperature (60–100°C) critically impact regioselectivity and yield .
  • Optimization of protecting groups : Temporary protection of reactive sites (e.g., hydroxyl or amine groups) may be required to prevent side reactions. For example, tert-butyldimethylsilyl (TBS) groups are often used for hydroxyl protection .
    Key Data : Yields for analogous compounds range from 19% to 67%, depending on purification methods (e.g., column chromatography vs. recrystallization) .

Basic: How is the structural integrity of this compound confirmed post-synthesis?

Spectroscopic and crystallographic methods are essential:

  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR verify the integration of methyl groups (1,6-dimethyl), sulfonyl-phenyl substituents, and pyrrolidine-oxy linkages. For example, the sulfonyl group typically appears as a singlet in 1H^{1}\text{H} NMR (~7.5–8.0 ppm for aromatic protons) .
  • Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]+^+) and fragments corresponding to the pyrrolidine-sulfonyl cleavage .
  • X-ray Crystallography : Resolves stereochemistry and bond angles, particularly for the pyrrolidine ring conformation and sulfonyl group orientation .

Advanced: How can researchers resolve contradictions in spectroscopic data for similar pyridin-2-one derivatives?

Contradictions often arise from solvent effects , tautomerism , or dynamic conformational changes . Strategies include:

  • Variable Temperature (VT) NMR : Identifies dynamic processes (e.g., ring puckering in pyrrolidine) by observing signal splitting or coalescence at different temperatures .
  • Density Functional Theory (DFT) Calculations : Predicts NMR chemical shifts and compares them with experimental data to validate assignments .
  • Deuterated Solvent Screening : Reduces solvent-induced shifts; DMSO-d6_6 vs. CDCl3_3 may reveal hydrogen bonding effects on chemical shifts .

Advanced: What mechanistic insights govern the compound’s potential bioactivity, and how can they be probed experimentally?

The phenylsulfonyl-pyrrolidine moiety is hypothesized to interact with biological targets (e.g., neurotransmitter receptors or enzymes):

  • Molecular Docking Studies : Predict binding affinities to receptors like muscarinic acetylcholine receptors (e.g., M1 allosteric sites) using software such as AutoDock .
  • In Vitro Assays : Functional cAMP or calcium flux assays in cell lines (e.g., CHO-K1 cells transfected with target receptors) quantify agonism/antagonism .
  • Metabolic Stability Tests : Liver microsome assays assess susceptibility to cytochrome P450 oxidation, particularly at the methyl or sulfonyl groups .

Advanced: How can researchers optimize the compound’s solubility and bioavailability for preclinical studies?

  • Salt Formation : Hydrochloride salts (as seen in analogues like 1,6-dimethyl-4-(2-(methylamino)ethoxy)pyridin-2(1H)-one hydrochloride) improve aqueous solubility .
  • Prodrug Strategies : Esterification of hydroxyl groups or PEGylation enhances membrane permeability .
  • Co-crystallization : Co-formers like succinic acid modify crystal packing to increase dissolution rates .

Advanced: What are the analytical challenges in quantifying trace impurities in this compound, and how are they addressed?

  • HPLC-MS/MS : Detects impurities at ppm levels, particularly sulfonate esters or unreacted intermediates. Gradient elution (e.g., 0.1% formic acid in acetonitrile/water) resolves closely related species .
  • Forced Degradation Studies : Exposure to heat, light, or acidic/basic conditions identifies degradation pathways (e.g., hydrolysis of the sulfonyl group) .
  • Reference Standards : Pharmacopeial-grade impurities (e.g., [1-Hydroxy-2-(pyridin-4-yl)ethylidene]bis(phosphonic acid)) are used for calibration .

Basic: What safety precautions are recommended for handling this compound in the laboratory?

  • PPE : Gloves, lab coats, and eye protection are mandatory due to potential irritancy (analogous compounds show acute toxicity in rodents at >500 mg/kg) .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of sulfonylation reagents (e.g., phenylsulfonyl chlorides) .
  • First Aid : In case of skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.